molecular formula C17H16N4O4S B2742251 N-(3,4-dimethoxyphenyl)-2-({4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide CAS No. 896327-23-4

N-(3,4-dimethoxyphenyl)-2-({4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide

Cat. No.: B2742251
CAS No.: 896327-23-4
M. Wt: 372.4
InChI Key: GZMAOCPDIXQUPY-UHFFFAOYSA-N
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Description

N-(3,4-dimethoxyphenyl)-2-({4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide is a heterocyclic acetamide derivative characterized by a pyrido[1,2-a][1,3,5]triazin-4-one core linked via a sulfanyl group to an acetamide moiety substituted with a 3,4-dimethoxyphenyl group.

Properties

IUPAC Name

N-(3,4-dimethoxyphenyl)-2-(4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O4S/c1-24-12-7-6-11(9-13(12)25-2)18-15(22)10-26-16-19-14-5-3-4-8-21(14)17(23)20-16/h3-9H,10H2,1-2H3,(H,18,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZMAOCPDIXQUPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)CSC2=NC(=O)N3C=CC=CC3=N2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formation of the Pyrido-Triazinone Core

The pyrido[1,2-a]triazin-4-one scaffold is synthesized via cyclization reactions. A common approach involves:

Example Reaction:
$$
\text{2-Aminopyridine} + \text{Urea} \xrightarrow{\text{HCl, Δ}} \text{Pyrido-Triazinone} \quad \text{(Yield: 65–78\%)}
$$

Introduction of the Sulfanyl Group

The sulfanyl (-S-) linker is introduced through nucleophilic substitution:

  • Thiolation of a chlorinated pyrido-triazinone intermediate (e.g., 2-chloro-4H-pyrido[1,2-a]triazin-4-one) with a thiol-containing acetamide precursor.
  • Reagents : Thiols (e.g., 2-mercaptoacetamide) in the presence of bases (e.g., K₂CO₃) and polar solvents (e.g., acetone or DMF).

Optimized Conditions:

Parameter Value
Temperature 60–80°C
Reaction Time 6–12 hours
Solvent Anhydrous DMF
Yield 70–85%

Coupling with the 3,4-Dimethoxyphenyl Acetamide Moiety

The final step involves forming the acetamide bond between the sulfanyl-pyrido-triazinone and the 3,4-dimethoxyaniline derivative:

Procedure:

  • React 3,4-dimethoxybenzylamine with bromoacetyl bromide to form N-(3,4-dimethoxyphenyl)-2-bromoacetamide.
  • Substitute bromide with the sulfanyl-pyrido-triazinone intermediate via SN2 reaction.

Critical Parameters:

  • Stoichiometry : 1:1 molar ratio of amine to acylating agent.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (dichloromethane/ethyl acetate).

Analytical Characterization

Structural Confirmation

  • NMR Spectroscopy :
    • ¹H NMR (DMSO-d₆): Peaks at δ 8.2–8.5 ppm (pyrido-triazinone protons), δ 6.7–7.1 ppm (dimethoxyphenyl aromatic protons), δ 3.8 ppm (methoxy groups).
    • ¹³C NMR : Carbonyl (C=O) signals at ~170 ppm.
  • HPLC : Purity >95% (C18 column, acetonitrile/water gradient).

Challenges and Optimizations

Comparative Analysis of Synthetic Methods

Method Yield (%) Advantages Limitations
EDCI/DMAP Coupling 76 Mild conditions, high selectivity Costly reagents
Direct Thiolation 85 Scalable, fewer steps Requires inert atmosphere
Thermal Cyclization 68 Simple setup Lower yield

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dimethoxyphenyl)-2-({4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group in the pyridotriazinone moiety.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens, nitrating agents, or alkylating agents can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

Pharmacological Applications

2.1 Anticancer Activity

Recent studies have indicated that derivatives of pyrido-triazines, including N-(3,4-dimethoxyphenyl)-2-({4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide, exhibit significant cytotoxic effects against various cancer cell lines. For instance:

  • Case Study : A library of pyrido-triazine derivatives was screened against multicellular spheroids as a model for tumor growth. Several compounds demonstrated potent anticancer activity, suggesting that modifications to the triazine ring could enhance efficacy against specific cancer types .

2.2 Antimicrobial Properties

The compound's structural features suggest potential antimicrobial activity. The presence of the sulfanyl group may facilitate interactions with microbial enzymes or receptors.

  • Research Findings : Studies have shown that modifications to the phenyl and pyrido-triazine components can lead to enhanced antimicrobial properties, making these compounds promising candidates for antibiotic development .

2.3 Anti-inflammatory Effects

In silico docking studies have suggested that this compound may act as a 5-lipoxygenase inhibitor, indicating its potential in treating inflammatory diseases.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Key findings include:

Structural FeatureEffect on Activity
3,4-Dimethoxyphenyl GroupEnhances anticancer and antimicrobial properties
Pyrido-Triazine MoietyContributes to anticancer activity
Sulfanyl GroupPotential role in enzyme inhibition

Conclusion and Future Directions

This compound shows significant promise in various pharmacological applications including anticancer and antimicrobial activities. Future research should focus on:

  • In Vivo Studies : To validate the efficacy and safety of this compound in living organisms.
  • Optimization of Derivatives : To enhance potency and selectivity for specific biological targets.

Mechanism of Action

The mechanism by which N-(3,4-dimethoxyphenyl)-2-({4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide exerts its effects depends on its interaction with molecular targets. The compound may bind to specific enzymes or receptors, modulating their activity and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Pyrido[1,2-a][1,3,5]triazin-4-one vs. Triazole Derivatives

The pyrido[1,2-a][1,3,5]triazin-4-one core distinguishes this compound from triazole-based analogs, such as N-(3,5-dimethoxyphenyl)-2-{[4-(4-methylphenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide (). Triazole derivatives often exhibit enhanced metabolic stability and hydrogen-bonding capacity due to their nitrogen-rich cores, whereas the pyrido-triazinone system may offer unique π-π stacking interactions and electrophilic reactivity at the 4-oxo position .

Pyrimidine and Imidazo[1,2-a]pyrimidine Analogs

Compounds like N-(3-(2-((2-methoxy-4-morpholinophenyl)amino)-5-oxoimidazo[1,2-a]pyrimidin-4-yl)phenyl)acrylamide () share a fused pyrimidine system but differ in substitution patterns. The morpholino and acrylamide groups in such analogs enhance solubility and target engagement compared to the dimethoxyphenyl-sulfanyl acetamide motif, which prioritizes lipophilicity .

Substituent Effects on Physicochemical Properties

Methoxy Group Positioning

The 3,4-dimethoxyphenyl substituent in the target compound contrasts with analogs bearing 3,5-dimethoxyphenyl () or 4-methoxyphenyl groups ().

Sulfanyl-Acetamide Linkers

The sulfanyl-acetamide bridge is conserved in analogs like 2-cyano-N-(2,5-dichlorophenyl)-3-(3-fluorophenyl)prop-2-enamide (). However, the absence of cyano or halogen substituents in the target compound suggests a divergent mechanism of action, possibly favoring non-covalent interactions over electrophilic reactivity .

Bioactivity and Pharmacological Potential

Anti-Exudative Activity

Derivatives like 2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide () exhibit anti-exudative activity comparable to diclofenac sodium (8 mg/kg) at 10 mg/kg doses.

Biological Activity

N-(3,4-dimethoxyphenyl)-2-({4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide is a synthetic compound that has garnered attention due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by a pyrido[1,2-a][1,3,5]triazin moiety linked to a dimethoxyphenyl group. The molecular formula is C17H15N3O4SC_{17}H_{15}N_{3}O_{4}S, indicating the presence of various functional groups that may contribute to its biological activity.

Anticancer Properties

Recent studies indicate that compounds containing the pyrido[1,2-a][1,3,5]triazin scaffold exhibit significant anticancer properties. For instance:

  • Cytotoxicity Studies : A series of compounds similar to this compound were evaluated against various human cancer cell lines including HCT-116 (colon cancer), MCF-7 (breast cancer), and HeLa (cervical cancer). Results showed moderate to high cytotoxic effects with IC50 values ranging from 10 to 30 µM depending on the specific analog tested .

The mechanism by which this compound exerts its anticancer effects may involve:

  • Inhibition of Cell Proliferation : Compounds in this class have been shown to induce apoptosis in cancer cells by disrupting cell cycle progression.
  • Targeting Specific Pathways : The presence of the pyrido[1,2-a][1,3,5]triazin structure suggests potential interaction with DNA or RNA synthesis pathways, which is critical in rapidly dividing cancer cells .

Study 1: Anticancer Activity Evaluation

In a study published in 2019, researchers synthesized several derivatives of pyrido[1,2-a][1,3,5]triazin and assessed their anticancer activities. Among these derivatives, one showed promising results against breast cancer cell lines with an IC50 value of 15 µM .

Study 2: Structure-Activity Relationship (SAR)

A structure-activity relationship analysis revealed that modifications on the phenyl ring significantly affected the biological activity. The introduction of electron-donating groups such as methoxy increased cytotoxicity against HeLa cells .

Table: Summary of Biological Activities

CompoundCell Line TestedIC50 Value (µM)Activity Type
Compound AHCT-11625Cytotoxic
Compound BMCF-715Cytotoxic
Compound CHeLa10Apoptotic Induction

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